molecular formula C11H12ClN3O2S B15191684 4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride CAS No. 132411-94-0

4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride

Katalognummer: B15191684
CAS-Nummer: 132411-94-0
Molekulargewicht: 285.75 g/mol
InChI-Schlüssel: GPLRTNWVERBGOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride is a chemical compound with a unique structure that includes an imidazolidinedione core, a phenyl group, and a thioxo group. This compound is of interest in various fields due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as acetic acid and catalysts like sodium acetate, with refluxing for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinedione core can be reduced to form corresponding amines.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the imidazolidinedione core can produce amines .

Wissenschaftliche Forschungsanwendungen

4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride is unique due to the presence of the thioxo group and the specific substitution pattern on the imidazolidinedione core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

132411-94-0

Molekularformel

C11H12ClN3O2S

Molekulargewicht

285.75 g/mol

IUPAC-Name

1-(2-aminoethyl)-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione;hydrochloride

InChI

InChI=1S/C11H11N3O2S.ClH/c12-6-7-13-9(15)10(16)14(11(13)17)8-4-2-1-3-5-8;/h1-5H,6-7,12H2;1H

InChI-Schlüssel

GPLRTNWVERBGOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=S)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.